molecular formula C22H24ClN3O2 B12481685 3-(4-chlorophenyl)-N-cyclohexyl-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide

3-(4-chlorophenyl)-N-cyclohexyl-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide

Cat. No.: B12481685
M. Wt: 397.9 g/mol
InChI Key: DVJYXRBGAMZPIU-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-N-cyclohexyl-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a chlorophenyl group, a cyclohexyl group, and a hydroxyphenyl group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-N-cyclohexyl-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide typically involves multi-step organic reactions. One common method involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-N-cyclohexyl-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(4-chlorophenyl)-N-cyclohexyl-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-N-cyclohexyl-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-N-cyclohexyl-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide
  • 3-(4-bromophenyl)-N-cyclohexyl-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide
  • 3-(4-chlorophenyl)-N-cyclohexyl-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazole-1-sulfonamide

Uniqueness

The uniqueness of 3-(4-chlorophenyl)-N-cyclohexyl-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity in substitution reactions, while the hydroxyphenyl group contributes to its potential biological activities.

Properties

Molecular Formula

C22H24ClN3O2

Molecular Weight

397.9 g/mol

IUPAC Name

5-(4-chlorophenyl)-N-cyclohexyl-3-(2-hydroxyphenyl)-3,4-dihydropyrazole-2-carboxamide

InChI

InChI=1S/C22H24ClN3O2/c23-16-12-10-15(11-13-16)19-14-20(18-8-4-5-9-21(18)27)26(25-19)22(28)24-17-6-2-1-3-7-17/h4-5,8-13,17,20,27H,1-3,6-7,14H2,(H,24,28)

InChI Key

DVJYXRBGAMZPIU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)N2C(CC(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4O

Origin of Product

United States

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